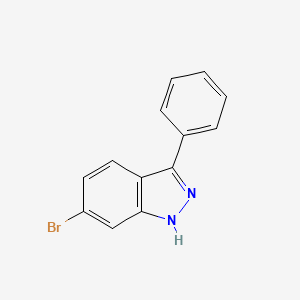

6-Bromo-3-phenyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-phenyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-10-6-7-11-12(8-10)15-16-13(11)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDDKVVSMSJOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80722935 | |

| Record name | 6-Bromo-3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-16-9 | |

| Record name | 6-Bromo-3-phenyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 6-bromo-3-phenyl-1H-indazole

An In-Depth Technical Guide to the Synthesis of 6-bromo-3-phenyl-1H-indazole

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a crucial structural motif and key intermediate in the development of novel therapeutic agents.[1][2] Its scaffold is found in molecules designed as kinase inhibitors and other targeted therapies, making robust and scalable synthetic routes to this compound highly valuable for drug discovery professionals.[3][4] This guide provides a comprehensive overview of the primary synthetic strategies for this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. We will explore two main approaches: the post-cyclization functionalization of a pre-formed 6-bromo-1H-indazole core and the construction of the indazole ring from pre-functionalized acyclic precursors.

The Strategic Importance of the Indazole Scaffold

The indazole ring system, an isostere of indole, is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[4][5][6] The specific substitution pattern of this compound offers three key points for molecular diversification: the N-1 position of the indazole ring, the bromine atom at C-6, and the phenyl group at C-3. The bromine atom is particularly useful as it provides a handle for further functionalization via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[7][8]

Retrosynthetic Analysis & Synthetic Planning

A logical retrosynthetic analysis of this compound reveals two primary disconnection strategies, which form the basis of the synthetic routes discussed in this guide.

Caption: Retrosynthetic analysis of this compound.

Strategy I involves creating the 6-bromo-1H-indazole core first and subsequently introducing the phenyl group at the C-3 position. This is often achieved via halogenation of the C-3 position followed by a palladium-catalyzed cross-coupling reaction. Strategy II constructs the final molecule by cyclizing precursors that already contain the necessary carbon skeleton, such as in a Fischer-type synthesis from a substituted hydrazine and an aldehyde.

Synthetic Strategy I: Post-Cyclization C-3 Arylation

This is a highly reliable and modular approach that leverages the robust chemistry of the indazole core. The workflow is sequential, allowing for the isolation and purification of key intermediates.

Caption: Workflow for the Post-Cyclization C-3 Arylation Strategy.

Synthesis of the 6-bromo-1H-indazole Core

The synthesis begins with the commercially available 4-bromo-2-methylaniline. The process involves an intramolecular cyclization via diazotization.[3]

Experimental Protocol:

-

Acetylation: Dissolve 4-bromo-2-methylaniline (1.0 eq) in a suitable solvent like chloroform. Cool the solution and add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 40°C. Stir until the reaction is complete (monitored by TLC).[3] The purpose of acetylation is to protect the amine and form a better directing group for the subsequent cyclization.

-

Diazotization and Cyclization: To the crude acetamide from the previous step, add potassium acetate (1.5 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (approx. 68°C in chloroform) for several hours.[3] The isoamyl nitrite acts as the diazotizing agent, which, upon heating, facilitates an intramolecular cyclization to form the indazole ring.

-

Hydrolysis and Work-up: After cooling, remove the solvent under vacuum. Add concentrated hydrochloric acid and heat to 50-60°C to hydrolyze the N-acetyl group. Cool the mixture and neutralize with a strong base (e.g., 50% NaOH) to a pH > 10 to precipitate the product.[3]

-

Isolation: The crude 6-bromo-1H-indazole is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.[9]

Regioselective Iodination at the C-3 Position

The C-3 position of the 1H-indazole ring is acidic and can be deprotonated with a suitable base. The resulting anion readily reacts with an electrophilic iodine source to yield the 3-iodo derivative with high regioselectivity.[7][10]

Experimental Protocol:

-

Reaction Setup: To a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium hydroxide (KOH, 2.0 eq). Stir the mixture at room temperature until the indazole fully dissolves and forms the corresponding anion.[7]

-

Iodination: Prepare a solution of iodine (I₂, 1.5 eq) in DMF and add it dropwise to the reaction mixture. Stir at room temperature for 2-4 hours.[7] The reaction progress should be monitored by TLC.

-

Work-up and Isolation: Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) to quench excess iodine, which is observed by the disappearance of the brown color. A precipitate will form, which is collected by filtration, washed with water, and dried to afford 6-bromo-3-iodo-1H-indazole.[7]

Palladium-Catalyzed Suzuki Cross-Coupling

The final step is a Suzuki cross-coupling reaction, a powerful C-C bond-forming reaction that couples the 3-iodoindazole with phenylboronic acid.[7][8]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine 6-bromo-3-iodo-1H-indazole (1.0 eq), phenylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (5 mol%), and a base, typically cesium carbonate (Cs₂CO₃, 1.5-2.0 eq).[7]

-

Solvent and Reaction: Add a mixed solvent system, such as dioxane and water (e.g., 4:1 ratio). Purge the mixture with an inert gas (nitrogen or argon) and heat to 80-100°C for several hours until TLC analysis indicates the consumption of the starting material.[7]

-

Work-up and Purification: Cool the reaction mixture and evaporate the organic solvent. Extract the residue with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

| Parameter | Step 3.1 (Core Synthesis) | Step 3.2 (Iodination) | Step 3.3 (Suzuki Coupling) |

| Starting Material | 4-Bromo-2-methylaniline | 6-Bromo-1H-indazole | 6-Bromo-3-iodo-1H-indazole |

| Key Reagents | Acetic anhydride, Isoamyl nitrite, HCl | KOH, I₂, DMF | Phenylboronic acid, Pd(dppf)Cl₂, Cs₂CO₃ |

| Typical Yield | 60-75% | 70-85%[7] | 75-90% |

| Purity Assessment | NMR, HPLC | NMR, HPLC | NMR, HPLC, MS |

Synthetic Strategy II: Cyclization of Pre-functionalized Precursors

This approach aims to construct the indazole ring in the final step from an acyclic precursor that already contains the C-3 phenyl substituent.

Fischer Indole Synthesis Analogue

The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and a ketone or aldehyde.[11][12] While not directly forming an indazole, analogous cyclizations of substituted hydrazones are well-established for indazole synthesis.[13][14][15] In a hypothetical application for our target, (4-bromophenyl)hydrazine would be condensed with benzaldehyde to form the corresponding hydrazone. Subsequent acid-catalyzed cyclization would aim to form the N-N bond and aromatize to the indazole.

The primary challenge in this approach is controlling the regioselectivity of the cyclization. The cyclization can proceed to either of the ortho positions of the hydrazine benzene ring, potentially leading to a mixture of 4-bromo- and this compound. The electronic and steric nature of the substituents can influence this selectivity, but achieving a single isomer in high yield can be difficult.

Intramolecular N-Arylation of o-Haloarylhydrazones

A more modern and often more selective method involves the copper- or palladium-catalyzed intramolecular N-arylation of an ortho-haloarylhydrazone.[16][17]

Conceptual Workflow:

-

Hydrazone Formation: The synthesis would begin with a suitably substituted ortho-haloaryl ketone, such as 2-chloro-5-bromobenzophenone. This ketone is condensed with hydrazine hydrate to form the corresponding hydrazone.

-

Copper-Catalyzed Cyclization: The isolated hydrazone is then subjected to intramolecular cyclization conditions. This typically involves a copper(I) catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., KOH or K₂CO₃) in a high-boiling polar aprotic solvent like DMF or DMSO at elevated temperatures (120-140°C).[17] The copper catalyst facilitates the intramolecular C-N bond formation to close the pyrazole ring, yielding the indazole product. This method is advantageous as the starting materials often enforce the desired regiochemical outcome.

Purification and Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization to meet the standards for research and drug development.

Purification Techniques

-

Crystallization: This is the preferred method for large-scale purification if a suitable solvent system can be identified. It is effective at removing minor impurities and providing a high-purity crystalline solid.[9] A good solvent will dissolve the compound when hot but show low solubility at room temperature.[9]

-

Column Chromatography: For smaller scales or when crystallization is ineffective, silica gel column chromatography is the standard method. A gradient elution system, typically with hexanes and ethyl acetate, is used to separate the product from starting materials and byproducts.

Analytical Data

The identity and purity of this compound must be confirmed using standard analytical techniques.[18]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the indazole core and the phenyl ring will appear in the δ 7-8 ppm region. The N-H proton will be a broad singlet, typically downfield (>10 ppm). |

| ¹³C NMR | Signals corresponding to all 13 unique carbon atoms in the molecule. The carbon bearing the bromine (C-6) and the carbons of the phenyl ring will be identifiable. |

| Mass Spec. (MS) | The molecular ion peak [M]+ should be observed, showing the characteristic isotopic pattern for a molecule containing one bromine atom (approx. 1:1 ratio for M and M+2). |

| HPLC | A single major peak indicating high purity (typically >98%) under validated method conditions. |

| Melting Point | A sharp melting point range, consistent with a pure compound. |

Conclusion

The is most reliably achieved through a modular, multi-step sequence involving the initial construction of the 6-bromo-1H-indazole core, followed by regioselective iodination at the C-3 position and a final Suzuki cross-coupling to install the phenyl group. This strategy offers high yields, excellent control over regiochemistry, and is amenable to scale-up. While alternative routes based on the cyclization of pre-functionalized precursors exist, they may present challenges in selectivity that require more extensive optimization. The methods and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to access this valuable chemical entity for their synthetic and medicinal chemistry programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pnrjournal.com [pnrjournal.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. soc.chim.it [soc.chim.it]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones [organic-chemistry.org]

- 15. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 17. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-3-phenyl-1H-indazole

This guide provides a comprehensive overview of the core physicochemical properties of 6-bromo-3-phenyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related analogs and outlines authoritative, field-proven protocols for its empirical characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for its effective application.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents, including kinase inhibitors for cancer therapy.[1][2] The specific substitution pattern of this compound suggests its potential as a key intermediate for creating diverse compound libraries with potential therapeutic applications, such as anticancer and antimicrobial agents.[3][4][5] Understanding its physicochemical properties is a critical first step in unlocking this potential, as these parameters govern everything from synthetic tractability to pharmacokinetic behavior.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For this compound, we must often rely on data from close analogs and computational predictions to establish a baseline.

Table 1: Summary of Physicochemical Properties for this compound and Related Analogs

| Property | This compound (Predicted/Inferred) | 6-bromo-1H-indazole (Experimental) | 6-bromo-3-methyl-1H-indazole (Predicted) |

| Molecular Formula | C₁₃H₉BrN₂ | C₇H₅BrN₂ | C₈H₇BrN₂ |

| Molecular Weight | 273.13 g/mol | 197.03 g/mol [6] | 211.06 g/mol [7] |

| Appearance | White to off-white solid (Inferred) | White to yellow to tan to brown solid[6] | Not specified |

| Melting Point (°C) | Not available | 180-186 °C[6] | Not available |

| Boiling Point (°C) | Not available | Not available | 194.5 ± 33.0 °C (Predicted)[8] |

| LogP (Calculated) | ~3.8 - 4.2 | 2.3 - 2.6[6] | 2.6[7] |

| pKa (Predicted) | ~13.0 (Acidic N-H), ~1.0 (Basic N) | ~13.9 (Acidic N-H), ~1.0 (Basic N)[9] | 13.30 ± 0.30 (Predicted)[8] |

| Topological Polar Surface Area (TPSA) | ~27 Ų | ~27 Ų | ~27 Ų |

Expert Insight: The introduction of the phenyl group at the 3-position, in place of a hydrogen or methyl group, is expected to significantly increase the lipophilicity (LogP) of this compound compared to its analogs. This has profound implications for its solubility in aqueous media and its potential to cross biological membranes. The fundamental amphoteric nature of the indazole ring, with both an acidic proton (N-H) and a basic nitrogen, is retained.[9]

Synthesis and Chemical Reactivity

This compound serves as a versatile building block. Its synthesis and subsequent functionalization are key to its utility. While a specific, optimized large-scale synthesis for this exact molecule is not detailed in the provided literature, its preparation can be inferred from established indazole synthesis methodologies.

Derivatives are often created via reactions like Suzuki or Heck couplings, where the bromine at the 6-position can be substituted, or by modifying the phenyl group.[2][10] For instance, the synthesis of related indazoles often involves the diazotization of an appropriately substituted aniline followed by cyclization.[1] The N-H group on the indazole ring can also be readily alkylated or arylated to generate further derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-BROMO-3-METHYL-1H-INDAZOLE CAS#: 90221-46-8 [chemicalbook.com]

- 9. Indazole - Wikipedia [en.wikipedia.org]

- 10. pubs.rsc.org [pubs.rsc.org]

Introduction: The Significance of the Indazole Scaffold

An In-depth Technical Guide to 6-bromo-3-phenyl-1H-indazole (CAS No: 885271-16-9)

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] This designation stems from its ability to serve as a versatile framework for designing ligands that can interact with a multitude of biological targets with high affinity and specificity. Indazole derivatives are prevalent in numerous pharmacologically active compounds, demonstrating a wide array of activities including anti-cancer, anti-inflammatory, and antimicrobial effects.[2][3][4][5]

This guide focuses on This compound , a specific derivative that combines three key structural features: the core indazole scaffold, a bromine atom at the 6-position, and a phenyl group at the 3-position. The bromine atom not only influences the electronic properties of the ring system but also serves as a valuable synthetic handle for further functionalization through cross-coupling reactions. The phenyl group at the C3 position is a critical pharmacophore that can engage in hydrophobic and π-stacking interactions within the active sites of target proteins, particularly kinases.

This document serves as a technical resource for researchers and drug development professionals, providing comprehensive information on the compound's properties, a validated synthetic methodology with mechanistic rationale, and an exploration of its applications in modern drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and application in both synthetic and biological contexts. The data presented below has been aggregated from leading chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 885271-16-9 | [6] |

| Molecular Formula | C₁₃H₉BrN₂ | |

| Molecular Weight | 273.13 g/mol | |

| Appearance | Off-white to light yellow solid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in DMSO, DMF, Methanol | [1] |

| Storage | Store in a cool, dry place away from light |

Synthesis and Mechanistic Insights

The synthesis of this compound typically leverages modern cross-coupling methodologies, which offer high efficiency and functional group tolerance. The most common and reliable approach involves a Suzuki coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis starting from 6-bromo-3-iodo-1H-indazole. The iodination at the 3-position is a necessary precursor step, as the carbon-iodine bond is more reactive towards oxidative addition in the catalytic cycle than the carbon-bromine bond at the 6-position, allowing for selective phenyl group installation.

Step 1: Iodination of 6-bromo-1H-indazole [3]

-

To a solution of 6-bromo-1H-indazole (1.0 equiv.) in dimethylformamide (DMF), add potassium hydroxide (KOH, 2.0 equiv.).

-

Stir the mixture at room temperature until the indazole is fully deprotonated.

-

Slowly add a solution of iodine (I₂, 1.5 equiv.) in DMF dropwise.

-

Continue stirring at room temperature for 3-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench excess iodine and precipitate the product.

-

Filter the resulting solid, wash with water, and dry under vacuum to yield 6-bromo-3-iodo-1H-indazole.

Causality: The basic conditions (KOH) deprotonate the indazole N-H, forming an anion that enhances the nucleophilicity of the ring. This directs the electrophilic iodination preferentially to the C3 position, which is the most electronically activated site.

Step 2: Suzuki Coupling with Phenylboronic Acid [3]

-

In a reaction vessel purged with an inert atmosphere (e.g., Nitrogen or Argon), combine 6-bromo-3-iodo-1H-indazole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base such as cesium carbonate (Cs₂CO₃, 1.5 equiv.).

-

Add a palladium catalyst, typically Pd(dppf)Cl₂ (5 mol%), which is robust and effective for this type of coupling.

-

Add a solvent system, commonly a mixture of dioxane and water (e.g., 4:1 ratio).

-

Heat the mixture to reflux (approximately 100 °C) and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

Purify the residue using column chromatography on silica gel to isolate the final product, this compound.

Causality: The Pd(0) catalyst, generated in situ, undergoes oxidative addition into the more labile C-I bond. The resulting organopalladium(II) complex then undergoes transmetalation with the phenylboronic acid (activated by the base) and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. The dppf ligand provides stability and promotes the necessary reaction kinetics.

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Applications in Drug Discovery and Development

The this compound scaffold is a highly promising starting point for the development of targeted therapeutics, particularly kinase inhibitors.

The Indazole Scaffold in Kinase Inhibition

The indazole core is an effective "hinge-binder." In the ATP-binding pocket of many protein kinases, the N-H and pyrazole nitrogen of the indazole ring can form critical hydrogen bonds with the backbone amide residues of the "hinge region," mimicking the interaction of the adenine portion of ATP. The substituent at the C3 position (in this case, the phenyl group) typically extends into a hydrophobic pocket, contributing significantly to binding affinity and selectivity.

Potential Therapeutic Targets and Pathways

Derivatives of 6-bromo-1H-indazole have been investigated as potent inhibitors of several key signaling pathways implicated in cancer and inflammatory diseases.

-

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently dysregulated signaling cascades in human cancer. 6-bromo-1H-indazole is a known key intermediate in the synthesis of PI3K inhibitors.[1] The 3-phenyl substitution can be tailored to target specific isoforms of PI3K, offering a route to more selective and less toxic therapies.

-

Bacterial DNA Gyrase B: The indazole scaffold has been explored for its antibacterial properties, with some derivatives showing inhibitory activity against DNA gyrase B (GyrB), an essential enzyme for bacterial DNA replication.[1] This presents an opportunity for developing novel antibiotics.

-

Anti-proliferative Agents: Numerous studies have demonstrated the potent anti-cancer activities of indazole derivatives.[3][4] They can induce apoptosis (programmed cell death) and inhibit cell proliferation, migration, and invasion, making them valuable templates for oncology drug discovery.

Signaling Pathway Diagram: PI3K Inhibition

Caption: Inhibition of the PI3K signaling pathway.

Conclusion

This compound (CAS No: 885271-16-9) is a strategically designed chemical entity of significant interest to the scientific and pharmaceutical research communities. Its physicochemical properties are well-defined, and its synthesis is achievable through robust and scalable methods like the Suzuki-Miyaura cross-coupling. The compound's structural architecture, featuring a proven kinase hinge-binder, a versatile synthetic handle (bromine), and a key hydrophobic interacting moiety (phenyl group), makes it an exceptionally valuable building block for the discovery of next-generation targeted therapies. Continued exploration of this scaffold is poised to yield novel drug candidates for oncology and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. 885271-16-9|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis and Derivatization of 6-bromo-3-phenyl-1H-indazole for Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the strategic synthesis and functionalization of the 6-bromo-3-phenyl-1H-indazole scaffold. This privileged heterocyclic core is a cornerstone in the design of numerous biologically active molecules, particularly in the realm of oncology and kinase inhibition. We will delve into the causal logic behind synthetic choices, provide detailed, field-tested protocols, and explore the structure-activity relationships of key derivatives.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a well-established pharmacophore in medicinal chemistry.[1] Its rigid structure and ability to participate in various non-covalent interactions make it an ideal backbone for designing targeted therapeutics. The presence of a bromine atom at the C6 position and a phenyl group at the C3 position on the indazole ring provides two strategic vectors for chemical modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have shown significant promise as anti-cancer agents, anti-inflammatory molecules, and inhibitors of various protein kinases.[2][3]

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity. The most common and efficient pathway involves the initial synthesis of 6-bromo-1H-indazole, followed by functionalization at the C3 position.

Synthesis of 6-bromo-1H-indazole

The precursor, 6-bromo-1H-indazole, is typically synthesized from 4-bromo-2-methylaniline via a diazotization and cyclization reaction.[4] This method is scalable and provides a good yield of the desired product.

Experimental Protocol: Synthesis of 6-bromo-1H-indazole [4]

Step 1: Acetylation of 4-bromo-2-methylaniline

-

In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) while maintaining the temperature below 40°C.

-

Stir the reaction mixture at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

Step 2: Diazotization and Cyclization

-

To the reaction mixture from Step 1, add potassium acetate (0.2 eq).

-

Add isoamyl nitrite (1.5 eq) and heat the mixture to reflux (approximately 68°C) for 18-24 hours.

-

Cool the mixture to room temperature.

Step 3: Work-up and Hydrolysis

-

Remove the volatile components under reduced pressure.

-

Add water to the residue and perform an azeotropic distillation.

-

Add concentrated hydrochloric acid and heat the mixture to 50-55°C for 2-4 hours to effect hydrolysis.

Step 4: Isolation and Purification

-

Cool the acidic mixture to room temperature.

-

Adjust the pH to ~11 by the slow addition of a 50% aqueous solution of sodium hydroxide.

-

Filter the resulting solid, wash with water, and slurry with heptane.

-

Filter the solid and dry under vacuum to yield 6-bromo-1H-indazole.

Iodination of 6-bromo-1H-indazole at the C3 Position

To facilitate the introduction of the phenyl group at the C3 position, a halogen, typically iodine, is first installed. This is achieved through an electrophilic iodination reaction.[5]

Experimental Protocol: Synthesis of 6-bromo-3-iodo-1H-indazole [5]

-

Dissolve 6-bromo-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF).

-

Add potassium hydroxide (KOH, 2.0 eq) and stir the mixture at room temperature.

-

In a separate flask, dissolve iodine (I₂, 1.5 eq) in DMF.

-

Add the iodine solution dropwise to the indazole mixture and stir at room temperature for 3 hours.

-

Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃) to quench the excess iodine and neutralize the acid.

-

Collect the precipitated white solid by filtration, wash with water, and dry to afford 6-bromo-3-iodo-1H-indazole.

Suzuki-Miyaura Coupling for the Synthesis of this compound

The final step in the synthesis of the core scaffold is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 6-bromo-3-iodo-1H-indazole and phenylboronic acid.[6][7] This reaction is highly efficient for forming carbon-carbon bonds.

Experimental Protocol: Synthesis of this compound

-

In a reaction vessel, combine 6-bromo-3-iodo-1H-indazole (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as cesium carbonate (Cs₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

-

Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq), and a suitable solvent system, typically a mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway to this compound.

Derivatization Strategies for this compound

The this compound scaffold offers three primary sites for diversification: the N1 position of the indazole ring, the C6 position (via the bromo substituent), and the C3-phenyl ring.

N-Alkylation and N-Arylation at the N1 Position

The N1 position of the indazole ring is readily alkylated or arylated to introduce a variety of substituents, which can significantly impact the biological activity and physicochemical properties of the molecule. The regioselectivity of N-alkylation (N1 vs. N2) is a critical consideration and can often be controlled by the choice of base and solvent.[8][9]

Generalized Protocol for N1-Alkylation [1][10]

-

Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as THF or DMF.

-

Add a suitable base, such as sodium hydride (NaH) for preferential N1-alkylation, at 0°C.

-

Stir the mixture for 30 minutes at 0°C, then allow it to warm to room temperature for another 30 minutes.

-

Cool the mixture back to 0°C and add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Generalized Protocol for N-Arylation

N-arylation can be achieved via copper-catalyzed or palladium-catalyzed cross-coupling reactions with aryl halides or arylboronic acids.

Functionalization at the C6 Position

The bromine atom at the C6 position is a versatile handle for introducing a wide range of functional groups through palladium-catalyzed cross-coupling reactions.

3.2.1. Suzuki-Miyaura Coupling for C6-Arylation/Heteroarylation

This reaction allows for the introduction of various aryl and heteroaryl moieties at the C6 position, which is crucial for exploring structure-activity relationships.

Generalized Protocol for C6-Suzuki-Miyaura Coupling

-

Combine this compound (or its N1-substituted derivative, 1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.05-0.1 eq) in a suitable solvent (e.g., 1,4-dioxane/water or DMF).

-

Degas the mixture and heat under an inert atmosphere until the starting material is consumed.

-

Perform an aqueous workup and purify the product by chromatography.

3.2.2. Buchwald-Hartwig Amination for C6-Amination

The introduction of amino groups at the C6 position can be achieved through Buchwald-Hartwig amination, which is a powerful method for forming carbon-nitrogen bonds.[11][12]

Generalized Protocol for C6-Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, combine this compound (or its N1-substituted derivative, 1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or NaOtBu) in an anhydrous solvent (e.g., toluene or dioxane).

-

Seal the reaction vessel and heat to the required temperature (typically 80-110°C) until the reaction is complete.

-

Cool the reaction, filter through celite, and concentrate.

-

Purify the residue by column chromatography.

Diagram of Derivatization Strategies

Caption: Key derivatization pathways for the this compound scaffold.

Biological Applications and Structure-Activity Relationships (SAR)

Derivatives of the this compound scaffold have demonstrated significant potential as inhibitors of various protein kinases, which are critical targets in cancer therapy. The following table summarizes the reported biological activities of some representative derivatives.

| Compound ID | R1 (N1-substituent) | R6 (C6-substituent) | Target/Activity | IC₅₀ (nM) | Reference |

| 1 | H | Br | JNK3 | 12 | [13] |

| 2 | H | Br | p38α | 3 | [13] |

| 3 | -CH₃ | -NH₂ | AXL Kinase (predicted) | - | [14] |

| 4 | -Cyclopentyl | -C(O)NH-R | Anticancer (various cell lines) | µM range | [15] |

| 5 | H | -(various aryl/heteroaryl) | Anticancer (various cell lines) | µM range | [2] |

Key SAR Insights:

-

N1-Substitution: Alkylation or arylation at the N1 position can modulate the compound's interaction with the hinge region of the kinase active site and influence its pharmacokinetic properties. Small alkyl groups are often well-tolerated.

-

C6-Substitution: The C6 position is a key vector for enhancing potency and selectivity. Introduction of aryl, heteroaryl, or amino groups can lead to interactions with solvent-exposed regions of the kinase active site, allowing for fine-tuning of the inhibitor's profile.[16]

-

C3-Phenyl Substitution: While the core scaffold has an unsubstituted phenyl group at C3, substitution on this ring can also be explored to probe for additional interactions within the ATP-binding pocket.

Conclusion

The this compound scaffold is a highly versatile and valuable starting point for the development of novel therapeutic agents. The synthetic routes outlined in this guide provide a robust foundation for accessing the core molecule and its derivatives. The strategic functionalization at the N1 and C6 positions, primarily through modern cross-coupling methodologies, allows for a systematic exploration of the chemical space around this privileged core. The demonstrated biological activities of its derivatives, particularly as kinase inhibitors, underscore the continued importance of this scaffold in drug discovery.

References

- 1. d-nb.info [d-nb.info]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.ucc.ie [research.ucc.ie]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents | Semantic Scholar [semanticscholar.org]

- 16. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 6-bromo-3-phenyl-1H-indazole: A Technical Guide for Researchers

Introduction: The Significance of 6-bromo-3-phenyl-1H-indazole in Drug Discovery

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The strategic introduction of substituents onto the indazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound is a key intermediate in the synthesis of such pharmacologically active molecules. The presence of the bromine atom at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions, while the phenyl group at the 3-position can influence the molecule's steric and electronic properties, impacting its binding affinity and selectivity for specific targets.

Molecular Structure and Isomerism

This compound can exist in two tautomeric forms: the 1H- and 2H-isomers. The 1H-tautomer is generally the more stable and predominant form. The structural framework, illustrated below, dictates the expected spectroscopic signatures.

Figure 1: Chemical structure of this compound.

Predicted Spectroscopic Data

The following sections detail the predicted NMR, MS, and IR data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons and the N-H proton of the indazole ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | ~13.3 | Singlet (broad) | - |

| H -4 | ~8.1 | Doublet | ~8.8 |

| H -7 | ~7.8 | Doublet | ~1.2 |

| H -5 | ~7.4 | Doublet of doublets | ~8.8, ~1.8 |

| Phenyl (H -2', H -6') | ~7.9 | Multiplet | - |

| Phenyl (H -3', H -4', H -5') | ~7.5 | Multiplet | - |

Causality Behind Predictions: The N-H proton is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding, resulting in a broad singlet at a high chemical shift. The protons on the indazole ring (H-4, H-5, and H-7) will exhibit characteristic splitting patterns based on their coupling with neighboring protons. The phenyl protons will appear as multiplets in the aromatic region.

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C -3 | ~145 |

| C -3a | ~122 |

| C -7a | ~141 |

| C -4 | ~122 |

| C -5 | ~128 |

| C -6 | ~116 |

| C -7 | ~113 |

| Phenyl (C -1') | ~132 |

| Phenyl (C -2', C -6') | ~129 |

| Phenyl (C -3', C -5') | ~128 |

| Phenyl (C -4') | ~129 |

Causality Behind Predictions: The chemical shifts of the carbon atoms are influenced by their hybridization and electronic environment. The carbon attached to the bromine (C-6) is expected to be shifted to a higher field compared to its non-brominated counterpart due to the heavy atom effect.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Parameter | Predicted Value |

| Molecular Ion (M⁺) | m/z 272/274 (approx. 1:1 ratio) |

| Major Fragments | Predicted fragments may arise from the loss of Br, N₂, and cleavage of the phenyl ring. |

Causality Behind Predictions: The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). Fragmentation is expected to occur at the weakest bonds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch | 3100 - 3000 (broad) |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-N Stretch | 1350 - 1250 |

| C-Br Stretch | 700 - 500 |

Causality Behind Predictions: The absorption frequencies correspond to the vibrational modes of specific bonds within the molecule. The broad N-H stretch is characteristic of the indazole ring. The aromatic C=C and C-H stretches will be present in their typical regions.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis and spectroscopic analysis of this compound. This protocol is a self-validating system, where the successful synthesis is confirmed by the subsequent spectroscopic analysis.

Synthesis of this compound

A plausible synthetic route involves the reaction of a substituted acetophenone with hydrazine, followed by cyclization.

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

-

Suzuki Coupling:

-

To a solution of 2',5'-dibromoacetophenone (1.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water) is added phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq).

-

The reaction mixture is heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

After cooling, the reaction is worked up by extraction with an organic solvent (e.g., ethyl acetate) and purified by column chromatography to yield 2-bromo-5-phenylacetophenone.

-

-

Cyclization:

-

The intermediate, 2-bromo-5-phenylacetophenone (1.0 eq), is dissolved in a suitable solvent (e.g., ethanol).

-

Hydrazine hydrate (3.0 eq) is added, and the mixture is heated to reflux.

-

The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

-

Spectroscopic Analysis Workflow

Figure 3: Workflow for the spectroscopic characterization of the synthesized product.

Detailed Methodologies:

-

NMR Spectroscopy:

-

Prepare a solution of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, coupling constants, and integration.

-

-

Mass Spectrometry:

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI, or electron ionization - EI).

-

Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

-

-

Infrared Spectroscopy:

-

Place a small amount of the solid sample directly on the ATR crystal of an FTIR spectrometer.

-

Acquire the IR spectrum and identify the characteristic absorption bands corresponding to the functional groups.

-

Conclusion

This technical guide provides a comprehensive spectroscopic blueprint for this compound, a molecule of significant interest in drug discovery and development. While experimental data is not widely published, the predicted NMR, MS, and IR spectra presented herein offer a valuable reference for researchers. The detailed synthetic and analytical protocols provide a clear path for the preparation and confident characterization of this important chemical entity. By following the outlined methodologies, scientists can ensure the quality and identity of their synthesized this compound, paving the way for its successful application in the development of novel therapeutics.

structural analogs of 6-bromo-3-phenyl-1H-indazole

An In-Depth Technical Guide to the Structural Analogs of 6-Bromo-3-Phenyl-1H-Indazole

Authored by: Gemini, Senior Application Scientist

Foreword

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This bicyclic heterocyclic system, a bioisostere of indole, offers a versatile template for designing molecules that can interact with a wide array of biological targets.[2] Among the vast chemical space of indazole derivatives, the this compound core has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. The strategic placement of the phenyl group at the C3 position and the bromine atom at the C6 position provides both a foundational structure for target interaction and a reactive handle for further chemical modification.

This technical guide provides a comprehensive overview of the for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, key structural modifications, structure-activity relationships (SAR), and the diverse pharmacological activities exhibited by these compounds. The insights presented herein are grounded in peer-reviewed literature and aim to facilitate the rational design of next-generation indazole-based therapeutics.

The this compound Core: A Strategic Starting Point

The this compound scaffold (CAS No. 885271-16-9) is not merely an arbitrary arrangement of atoms; it is a well-considered foundation for drug discovery.[3] The indazole ring system itself is relatively rare in nature but is a staple of synthetic medicinal chemistry, known for its thermodynamic stability in the 1H-tautomeric form.[1][4]

-

The 3-Phenyl Group: This bulky aromatic substituent is crucial for establishing key interactions, such as pi-stacking and hydrophobic interactions, within the binding pockets of target proteins. Its orientation and substitution pattern are primary points for analog development to enhance potency and selectivity.

-

The 6-Bromo Group: The bromine atom at the C6 position serves two primary purposes. Firstly, its electron-withdrawing nature can influence the electronic properties of the entire ring system, potentially modulating pKa and target affinity. Secondly, and more importantly, it acts as a versatile synthetic handle for introducing further diversity through cross-coupling reactions, such as the Suzuki or Heck reactions.[5] This allows for the exploration of a wide range of substituents at this position to probe for additional binding interactions.

The inherent biological versatility of the indazole core has been demonstrated across numerous therapeutic areas, including oncology, inflammation, and infectious diseases.[6][7][8]

Synthetic Strategies for Analog Development

The synthesis of typically involves multi-step reaction sequences. The choice of a specific route is often dictated by the desired substitution pattern and the availability of starting materials.

Core Scaffold Synthesis

A common approach to the core structure involves the reaction of a halogenated benzoic acid derivative with a corresponding phenylhydrazine compound, followed by diazotization and cyclization.[9] Alternative modern methods, such as transition-metal-catalyzed C-H activation and 1,3-dipolar cycloaddition reactions, have also been developed to access the 3-aryl-1H-indazole scaffold.[4]

Key Diversification Reactions

Once the core is established, several key reactions are employed to generate a library of analogs.

-

N-Alkylation/Arylation: The N1 position of the indazole ring is a common site for modification. Alkylation or arylation at this position can significantly impact the compound's physicochemical properties and biological activity.

-

C6-Position Functionalization (Suzuki Coupling): The bromine atom at the C6 position is readily functionalized using palladium-catalyzed Suzuki coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

-

C3-Phenyl Ring Modification: Analogs can be synthesized by starting with substituted phenylboronic acids or phenylhydrazines to introduce various substituents (e.g., methoxy, chloro, amino groups) onto the 3-phenyl ring.

Below is a generalized workflow for the synthesis of 6-substituted-3-phenyl-1H-indazole analogs.

Key Structural Analogs and Biological Activities

Modification at various positions of the this compound scaffold has yielded compounds with a wide spectrum of pharmacological activities. The key positions for modification are illustrated below.

Anticancer Activity

The indazole scaffold is a well-established pharmacophore in oncology, with several approved drugs, such as Pazopanib and Axitinib, featuring this core.[10] Analogs of this compound have shown significant potential as antiproliferative agents.

-

3-Amino-Indazole-1-Carboxamides: A series of N-phenyl-1H-indazole-1-carboxamides, which can be considered analogs where the 3-phenyl group is replaced by an amino function and the N1 position is derivatized, have demonstrated potent antiproliferative activity against a panel of human cancer cell lines.[11][12] For instance, compound 1c from one study was particularly effective against colon and melanoma cell lines, with GI₅₀ values in the micromolar to nanomolar range.[6] These compounds were found to induce a G0-G1 phase cell cycle block and increase the ratio of hypophosphorylated retinoblastoma protein (pRb).[11][12]

| Compound | Cancer Cell Line | GI₅₀ (µM) | Reference |

| 1c (An Amino-Indazole Analog) | Colon | 0.041 - 33.6 | [11] |

| 10d, 10e (Amino-Indazole Analogs) | SR Leukemia | < 1 (e.g., 0.0153) | [12] |

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The 6-bromo-1H-indazole core has been utilized as a scaffold for this purpose.

-

1,2,3-Triazole Analogs: Researchers have synthesized novel 1,2,3-triazole derivatives tethered to the 6-bromo-1H-indazole core via the N1 position.[13][14] These compounds were generated through a 1,3-dipolar cycloaddition reaction. Several of the synthesized analogs exhibited moderate to good antibacterial and antifungal activity when compared to standard drugs.[13] The proposed mechanism may involve the inhibition of key bacterial enzymes responsible for cell wall synthesis or DNA replication.[13]

Kinase Inhibition

Many indazole derivatives function as kinase inhibitors, and the this compound scaffold is a promising starting point for designing such agents. The 3-phenyl and 6-substituent groups can be tailored to fit into the ATP-binding pocket of various kinases. For example, derivatives of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole have been developed as potent FGFR1 inhibitors.[1][4] While not direct analogs of the 3-phenyl core, this demonstrates the utility of the 6-position for generating potent kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

From the available literature, several SAR trends can be identified for indazole-based compounds:

-

N1-Position: Substitution at the N1 position with carboxamide groups has proven effective for antiproliferative activity.[11][12] The nature of the substituent can fine-tune potency and pharmacokinetic properties.

-

C3-Position: The presence of an aromatic ring at the C3 position is often crucial for activity, likely through hydrophobic and π-stacking interactions. Modifications to this ring, such as the introduction of hydrogen bond donors or acceptors, can modulate target selectivity.

-

C6-Position: The 6-position is a key point for diversification. Replacing the bromo group with various substituted phenyl rings or other heterocyclic systems via Suzuki coupling can lead to significant gains in potency by accessing additional binding pockets.[5]

Experimental Protocols

To ensure the practical applicability of this guide, we provide representative, detailed experimental protocols based on published methodologies.

Protocol: Synthesis of 6-Bromo-3-iodo-1H-indazole (A Key Intermediate)

This protocol is adapted from a procedure used for the synthesis of indazole-based anticancer agents.[5]

Materials:

-

6-bromo-1H-indazole

-

Potassium hydroxide (KOH)

-

Iodine (I₂)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF.

-

Add KOH (20 mmol, 2.0 equiv.) to the solution and stir.

-

In a separate flask, dissolve I₂ (15 mmol, 1.5 equiv.) in DMF (8 mL).

-

Add the iodine solution dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with an appropriate aqueous solution (e.g., sodium thiosulfate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting solid can be filtered and dried to yield the 6-bromo-3-iodo-1H-indazole intermediate.

Trustworthiness Note: This iodinated intermediate is a highly valuable building block. The iodine at the C3 position can then be used in subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a wide variety of substituents, including the phenyl group, providing a convergent and flexible route to diverse analogs.

Protocol: General Procedure for Suzuki Coupling at the C6-Position

This protocol outlines a general method for diversifying the 6-position of the indazole core.[5]

Materials:

-

This compound (or a derivative) (1.0 equiv.)

-

Arylboronic acid or pinacol ester (1.2 - 1.5 equiv.)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

-

Base (e.g., Cesium carbonate, 1.5 - 2.0 equiv.)

-

Solvent system (e.g., Dioxane/Water mixture, 4:1)

Procedure:

-

To a reaction vessel, add the this compound derivative, the corresponding boronic acid, the palladium catalyst, and the base.

-

Purge the vessel with an inert gas (e.g., Nitrogen or Argon).

-

Add the degassed solvent system.

-

Heat the mixture to a temperature between 80-100 °C and stir for 4-12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired C6-substituted analog.

Future Perspectives and Conclusion

The this compound scaffold continues to be a highly attractive starting point for the development of novel small-molecule therapeutics. Future research will likely focus on:

-

Multi-Targeted Agents: Designing analogs that can simultaneously inhibit multiple disease-relevant targets, such as different kinases in a signaling pathway.

-

Improving Drug-like Properties: Optimizing analogs for improved solubility, metabolic stability, and oral bioavailability.

-

Exploring New Therapeutic Areas: Evaluating the potential of these analogs against a broader range of diseases, including neurodegenerative disorders and viral infections.[8]

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound/CAS:885271-16-9-HXCHEM [hxchem.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof - Google Patents [patents.google.com]

- 10. pnrjournal.com [pnrjournal.com]

- 11. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation | Journal of Scientific Research [banglajol.info]

An In-depth Technical Guide to 6-bromo-3-phenyl-1H-indazole as a Research Chemical

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of compounds exhibiting a wide array of biological activities. Indazole derivatives are foundational to numerous approved drugs and clinical candidates, demonstrating potent anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

Of its tautomeric forms, the 1H-indazole is generally the most thermodynamically stable and is the predominant isomer in most pharmacologically active molecules. The strategic functionalization of the indazole core at its various positions allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, enabling precise interaction with biological targets.

Within this important class of molecules, 6-bromo-3-phenyl-1H-indazole emerges as a particularly valuable research chemical. Its structure incorporates three key features: the versatile 1H-indazole core, a bromine atom at the 6-position which serves as a convenient handle for further synthetic elaboration (e.g., cross-coupling reactions), and a phenyl group at the 3-position, a common motif in kinase inhibitors that often interacts with hydrophobic regions of the ATP-binding pocket. This guide provides a comprehensive technical overview of its properties, synthesis, and applications for professionals in drug discovery and chemical research.

Physicochemical and Spectroscopic Profile

The precise characterization of a research chemical is paramount for reproducibility and downstream applications. While extensive experimental data for this compound is not widely published, its properties can be reliably determined from its structure and comparison with closely related analogues.[4][5]

Table 1: Core Physicochemical Properties

| Property | Value / Description | Source / Method |

| CAS Number | 885271-16-9 | [6][7] |

| Molecular Formula | C₁₃H₉BrN₂ | [6] |

| Molecular Weight | 273.13 g/mol | Calculated |

| Appearance | Expected to be a white to pale yellow/brown solid | Analogy[4][8] |

| Solubility | Soluble in organic solvents such as DMF, DMSO, Methanol, Dichloromethane | Analogy[1] |

| Storage | Store in a cool, dry, well-ventilated place away from strong oxidizing agents | Analogy[9] |

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the chemical structure and published data for analogous compounds, such as 3-phenyl-1H-indazole and other 6-bromo-indazole derivatives.[4][5][8]

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

N-H Proton: A broad singlet expected at δ > 11.5 ppm.

-

Phenyl Protons (C3): A multiplet integrating to 5 protons, likely in the δ 7.4-8.0 ppm range.

-

Indazole H4: A doublet around δ 7.9-8.1 ppm.

-

Indazole H5: A doublet of doublets (dd) around δ 7.3-7.5 ppm.

-

Indazole H7: A doublet or singlet around δ 7.7-7.8 ppm.

-

-

¹³C NMR (in CDCl₃ or DMSO-d₆):

-

Expected signals in the aromatic region (δ 110-150 ppm).

-

Key signals would include the carbon bearing the bromine (C6, ~δ 115-120 ppm), the phenyl-substituted carbon (C3, ~δ 145 ppm), and the carbons of the phenyl ring.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 272 and 274.

-

Synthesis and Purification

The most efficient and modular synthesis of this compound is achieved through a two-step sequence: iodination of the C3 position of 6-bromo-1H-indazole, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and tolerates a wide range of functional groups, making it ideal for creating diverse libraries of analogues.[1][10][11][12]

Synthetic Workflow Diagram

Caption: Synthetic pathway to this compound.

Detailed Synthesis Protocol

A robust, two-step protocol for the synthesis is provided in the "Key Experimental Protocols" section below. The causality behind this choice of methodology lies in its reliability and modularity. The creation of the 3-iodo intermediate is a well-established, high-yielding reaction.[1] The subsequent Suzuki coupling is one of the most powerful C-C bond-forming reactions in modern organic synthesis, allowing for the late-stage introduction of the phenyl group.[10][12]

Purification

The crude product from the synthesis is typically purified using the following standard laboratory techniques:

-

Aqueous Work-up: The reaction mixture is first quenched and extracted with an organic solvent (e.g., ethyl acetate) to remove inorganic salts and water-soluble impurities.

-

Column Chromatography: The primary method for purification involves silica gel column chromatography. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective at separating the desired product from starting materials and catalyst residues.[4]

-

Recrystallization: For obtaining highly pure material, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be employed.

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the development of targeted therapeutics, most notably protein kinase inhibitors.

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases.[12] The 3-aryl-1H-indazole motif is a known "hinge-binding" fragment, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

Derivatives of this core structure have been investigated as inhibitors of numerous kinases, including:

-

Fibroblast Growth Factor Receptors (FGFRs)

-

Pim kinases

-

Components of the PI3K/Akt/mTOR pathway [12]

The phenyl group at the C3 position typically occupies a hydrophobic pocket, while the bromine at the C6 position provides a vector for introducing additional functionality to target solvent-exposed regions or other nearby pockets, thereby enhancing potency and selectivity.

Signaling Pathway Context

Caption: Inhibition of a generic kinase signaling pathway.

Key Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and preliminary biological evaluation of the title compound.

Protocol 1: Synthesis of this compound

Part A: Synthesis of 6-bromo-3-iodo-1H-indazole (Precursor) [1]

-

Reagents & Setup: To a round-bottom flask, add 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) and dissolve in dimethylformamide (DMF, ~50 mL). Add potassium hydroxide (KOH) (20 mmol, 2.0 equiv.) and stir until dissolved.

-

Iodination: In a separate flask, dissolve iodine (I₂) (15 mmol, 1.5 equiv.) in a minimal amount of DMF (~8 mL). Add this iodine solution dropwise to the indazole solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃) to quench excess iodine and neutralize the acid. A white solid should precipitate.

-

Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 6-bromo-3-iodo-1H-indazole. This intermediate can often be used in the next step without further purification.

Part B: Suzuki-Miyaura Coupling to yield this compound [10][13]

-

Reagents & Setup: To a microwave vial or Schlenk flask equipped with a stir bar, add 6-bromo-3-iodo-1H-indazole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%).

-

Solvent & Degassing: Add a solvent system, typically a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio, 10 mL total). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

Protocol 2: General In Vitro Kinase Inhibition Assay (Luminescence-Based)

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Create a serial dilution series in assay buffer to achieve the desired final concentrations for testing.

-

Assay Plate Setup: In a 384-well white assay plate, add the kinase, substrate/ATP solution, and the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no kinase).

-

Kinase Reaction: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent measures the amount of ATP remaining in the well; lower ATP levels indicate higher kinase activity.

-

Signal Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the plate on a luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Safety and Handling

As a research chemical, this compound should be handled with appropriate care. The safety profile is inferred from data on structurally similar compounds.[9]

-

Hazard Statements (Predicted):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear tight-sealing safety goggles.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. rsc.org [rsc.org]

- 6. allgreenchem.lookchem.com [allgreenchem.lookchem.com]

- 7. 885271-16-9|this compound|BLD Pharm [bldpharm.com]

- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Unlocking Therapeutic Potential: A Technical Guide to 6-Bromo-3-Phenyl-1H-Indazole Derivatives as Targeted Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologically active compounds.[1][2][3] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a rigid framework amenable to diverse substitutions, allowing for the fine-tuning of pharmacological properties. The 6-bromo-3-phenyl-1H-indazole derivative series, in particular, has emerged as a promising class of compounds with significant potential across various therapeutic areas, most notably in oncology and infectious diseases. The strategic placement of the bromine atom at the 6-position and a phenyl group at the 3-position serves as a critical foundation for potent and selective interactions with various biological targets.

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the key therapeutic targets of this compound derivatives. We will delve into the mechanistic details of their action, present quantitative data to support their efficacy, and provide detailed experimental protocols for their evaluation.

I. Kinase Inhibition: A Cornerstone of Anti-Cancer Activity

A primary mechanism through which this compound derivatives exert their anti-cancer effects is through the inhibition of protein kinases. These enzymes play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)